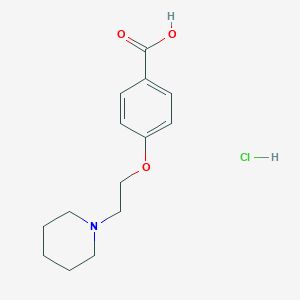










|
REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8]C)=[O:7])=[CH:4][CH:3]=1.Cl.[Cl:13][CH2:14][CH2:15][N:16]1[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1.C(=O)([O-])[O-].[K+].[K+].C(OCC)(=O)C>O>[ClH:13].[N:16]1([CH2:15][CH2:14][O:1][C:2]2[CH:11]=[CH:10][C:5]([C:6]([OH:8])=[O:7])=[CH:4][CH:3]=2)[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]1 |f:1.2,3.4.5,8.9|
|


|
Name
|
3
|
|
Quantity
|
250 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
7.61 g
|
|
Type
|
reactant
|
|
Smiles
|
OC1=CC=C(C(=O)OC)C=C1
|
|
Name
|
|
|
Quantity
|
11.05 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.ClCCN1CCCCC1
|
|
Name
|
|
|
Quantity
|
16.59 g
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
60 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|


|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
stirred
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
condenser, and a heating apparatus consisting of an RTD probe in the flask
|
|
Type
|
ADDITION
|
|
Details
|
the following was added
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was heated slowly
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
After overnight reflux
|
|
Duration
|
8 (± 8) h
|
|
Type
|
CUSTOM
|
|
Details
|
The aqueous layer was separated
|
|
Type
|
EXTRACTION
|
|
Details
|
The organic layer was extracted with 4N hydrochloride (3 aliquots of 20 mL)
|
|
Type
|
TEMPERATURE
|
|
Details
|
The combined acid extracts were heated to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
After 1 hour at reflux
|
|
Duration
|
1 h
|
|
Type
|
TEMPERATURE
|
|
Details
|
The mixture was cooled to 0° C.-5° C.
|
|
Type
|
FILTRATION
|
|
Details
|
The resulting crystals were filtered
|
|
Type
|
WASH
|
|
Details
|
rinsed with acetone
|
|
Type
|
CUSTOM
|
|
Details
|
dried
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
Cl.N1(CCCCC1)CCOC1=CC=C(C(=O)O)C=C1
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |